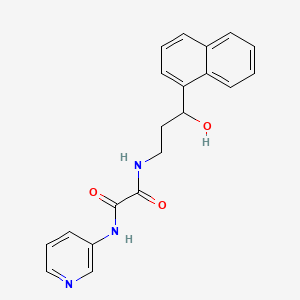

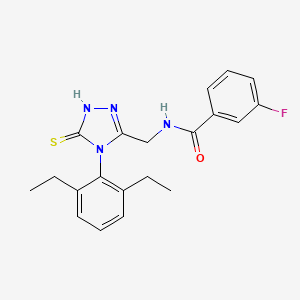

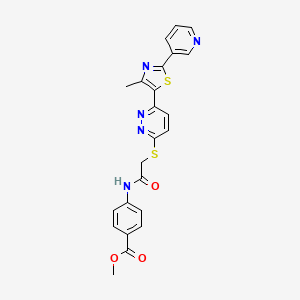

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and functionalities that can help us infer some aspects of the compound . For instance, the presence of a pyridine moiety, as seen in the synthesis of nicotinium methane sulfonate (NMS) , and the sulfonamide group, as discussed in the context of various N-alkylated arylsulfonamides , are both relevant to the compound's potential reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds involves the use of nicotine and methane sulfonic acid to prepare NMS , and the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly starting with a pyridine derivative and introducing the sulfonamide and piperidine functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, shows significant variation in torsion angles and hydrogen bonding patterns . These structural analyses indicate that the compound may also exhibit a complex three-dimensional structure with specific conformational preferences and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related sulfonamide compounds includes their role as ligands for metal coordination and as catalysts in the synthesis of pyridines . The compound , with its sulfonamide group, may similarly participate in coordination chemistry or catalysis, potentially offering a range of reactivity in organic synthesis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their ability to form hydrogen-bonded dimers or layers , and their role as selective 5-HT7 receptor ligands or multifunctional agents , suggest that the compound may also exhibit unique physicochemical characteristics. These could include solubility, melting point, and specific interactions with biological targets, which would be of interest in pharmaceutical research.

Scientific Research Applications

Ligand for Metal Coordination

Compounds structurally related to N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide have been studied for their potential as ligands in metal coordination. For example, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide show interesting molecular and supramolecular structures, which are significant for metal coordination chemistry. These compounds exhibit various hydrogen bonding patterns and pi-stacking interactions, which are crucial for their role in metal coordination complexes (Jacobs, Chan, & O'Connor, 2013).

Synthesis and Chemical Transformations

Research on related sulfonamide compounds includes exploring their synthesis and role in facilitating chemical transformations. For instance, the oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid highlights the utility of sulfonamide groups in synthetic chemistry, suggesting potential pathways for the synthesis or functionalization of compounds like N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide (Niknam et al., 2006).

Organic Synthesis Applications

Another area of application involves the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, which demonstrates the versatility of sulfonamide-based compounds in organic synthesis. These compounds are prepared via stereospecific substitutions, indicating potential methodologies for asymmetric synthesis or modification of N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide to create chiral centers or introduce specific functionalities (Uenishi et al., 2004).

Antibacterial Activity

Additionally, research on heterocyclic compounds containing a sulfonamido moiety, similar in structural motif to the target compound, has demonstrated promising antibacterial activities. These studies underscore the potential of sulfonamide-based compounds in the development of new antibacterial agents, suggesting an area of biomedical research where N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide could be applied (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-8-4-5-11(9-17)21-12-6-3-7-14-15-12/h3,6-7,11H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJNPAMOCHKZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NN=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)